1,4-Bis(trimethylsilyl)piperazine

Beschreibung

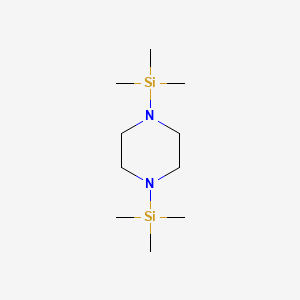

1,4-Bis(trimethylsilyl)piperazine (C₁₀H₂₂N₂Si₂) is a silicon-containing piperazine derivative characterized by two trimethylsilyl (TMS) groups attached to the nitrogen atoms of the piperazine ring. With a molecular weight of 226.47 g/mol and a monoisotopic mass of 226.132152 Da, this compound exhibits high thermal stability, maintaining structural integrity up to 150°C . Its vapor pressure of 0.8 mmHg at 25°C and low melting point (−40°C) make it suitable for chemical vapor deposition (CVD) processes, particularly in synthesizing silicon carbonitride (SiCN) thin films for semiconductor and coating applications . The TMS groups enhance volatility while preserving the piperazine backbone’s rigidity, enabling precise thin-film growth under controlled conditions.

Eigenschaften

Molekularformel |

C10H26N2Si2 |

|---|---|

Molekulargewicht |

230.5 g/mol |

IUPAC-Name |

trimethyl-(4-trimethylsilylpiperazin-1-yl)silane |

InChI |

InChI=1S/C10H26N2Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H2,1-6H3 |

InChI-Schlüssel |

LGJYHRWFWYQPEB-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)N1CCN(CC1)[Si](C)(C)C |

Kanonische SMILES |

C[Si](C)(C)N1CCN(CC1)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives are distinguished by substituents on the nitrogen atoms, which dictate their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Thermal and Physicochemical Properties

- This compound : Exhibits superior thermal stability (decomposition onset >150°C) and volatility (vapor pressure = 0.8 mmHg at 25°C), critical for CVD applications. The TMS groups reduce intermolecular hydrogen bonding, enhancing sublimation efficiency .

- 1,4-Bis(2-hydroxyethyl)piperazine : High water solubility due to polar hydroxyethyl groups; melts at 133–136°C, limiting high-temperature applications .

- Piperazine sulfonamides (e.g., 1,4-bis(2-chlorophenylsulfonyl)piperazine) : Moderate thermal stability (decomposition ~200°C) with logP values >3, favoring blood-brain barrier penetration in drug design .

Pharmacological Activity

- Antimicrobial Agents : Thiadiazole- and dithiolone-substituted piperazines (e.g., C₂₂H₁₈N₆O₄S₄) show broad-spectrum antimicrobial activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus .

- Antimalarials: 1,4-Bis(3-aminopropyl)piperazine derivatives exhibit IC₅₀ values of 0.1–1 µM against chloroquine-resistant Plasmodium falciparum, attributed to enhanced cellular uptake via aminopropyl side chains .

- Antitumor Agents : Dithiocarboxypropionyl-piperazine derivatives (e.g., compound 4d) demonstrate 90% inhibition of HL-60 leukemia cells at 10 µM, likely through thiol-mediated apoptosis .

- DPP-IV Inhibitors : Sulfonamide derivatives (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine) inhibit dipeptidyl peptidase-IV with IC₅₀ < 50 nM, aiding diabetes treatment .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Piperazine undergoes sequential silylation at both nitrogen atoms. The reaction is typically conducted under anhydrous conditions in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (150°C). A molar ratio of 1:2 for piperazine to Me₃SiCl ensures complete substitution, while KHCO₃ neutralizes HCl byproducts. The reaction progresses via nucleophilic attack of the amine on the silicon center, displacing chloride and forming the N–Si bond.

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 150°C |

| Solvent | NMP |

| Base | KHCO₃ |

| Reaction Time | 24 hours |

| Yield | 45–55% (estimated) |

Workup and Purification

Post-reaction, the mixture is quenched in water to precipitate the product. Filtration and subsequent washing with non-polar solvents (e.g., hexanes) remove unreacted starting materials and salts. Final purification via vacuum distillation or recrystallization yields BTMSP as a colorless liquid.

Alternative Synthetic Routes

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Precursor Synthesis

BTMSP is synthesized in situ for PECVD applications by introducing trimethylsilyl groups into piperazine under plasma conditions. This method, while less common for bulk synthesis, is critical for thin-film deposition. The precursor is vaporized at 10⁻³ Torr and introduced into a plasma reactor with helium or ammonia as carrier gases.

Plasma Reaction Insights

- Fragmentation Patterns : Plasma decomposition of BTMSP generates methyl (CH₃), cyanide (CN), and silicon-containing radicals, which recombine on substrates to form SiCₓNᵧ films.

- Temperature Dependence : Deposition at 400–600°C promotes C≡N and C=N bond formation, as detected by FTIR.

Characterization of BTMSP

Spectroscopic Data

BTMSP’s structure is confirmed through multinuclear NMR and mass spectrometry:

¹H NMR (CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 0.02 | Si(CH₃)₃ (s, 9H) |

| 2.69 | N–CH₂–CH₂–N (s, 4H) |

¹³C NMR (CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 1.11 | Si(CH₃)₃ |

| 47.85 | N–CH₂–CH₂–N |

²⁹Si NMR (CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 5.18 | Si–N environment |

Mass Spectrometry

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 250°C, with complete volatilization below 300°C. This property makes BTMSP suitable for high-temperature CVD processes.

Reaction Optimization and Challenges

Yield Limitations

The direct silylation method suffers from moderate yields (45–55%) due to competing side reactions, including over-silylation and ring-opening of piperazine. Utilizing excess Me₃SiCl (2.5 equiv.) and slow reagent addition mitigates these issues.

Applications in Materials Science

BTMSP’s primary application lies in depositing silicon carbonitride (SiCₓNᵧ) films via PECVD. Films grown at 500°C exhibit:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(trimethylsilyl)piperazine, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, 1,4-Bis(2-nitrobenzyl)piperazine was synthesized via alkylation of piperazine with 2-nitrobenzyl bromide in toluene using KOH as a base . For trimethylsilyl derivatives, trimethylsilyl chloride (TMSCl) could react with piperazine under inert conditions. Key parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., toluene or THF), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the product.

Q. How can structural characterization techniques (e.g., NMR, X-ray crystallography) validate the conformation of this compound?

- Methodology :

- NMR : Use , , and NMR to confirm substituent positions and symmetry. Trimethylsilyl groups exhibit distinct chemical shifts (~0–10 ppm) .

- X-ray crystallography : Employ SHELX programs for structure refinement. For example, piperazine derivatives like 1,4-Bis(2-nitrobenzyl)piperazine were analyzed using monoclinic P2/c space groups, with cell parameters refined via SHELXL . Ensure data collection at low temperatures (e.g., 293 K) to minimize thermal motion artifacts.

Q. What spectroscopic methods are suitable for detecting impurities in this compound?

- Methodology :

- TLC/HPLC : Monitor reaction progress and purity using silica-gel TLC (e.g., ≥99% purity criteria) .

- FTIR : Identify residual solvents or unreacted TMSCl via characteristic Si-C (~1250 cm) and Si-O (~800 cm) stretches .

- Mass spectrometry : Confirm molecular weight (expected m/z for CHNSi: 264.17) and detect byproducts.

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets (e.g., enzymes or DNA)?

- Methodology :

- Software : Use AutoDockVina or similar tools. For DNA interactions, download PDB structures (e.g., 1BNA) and remove water molecules .

- Parameters : Define a 40Å × 40Å × 40Å grid around the DNA active site. Assign Kollman charges to the target and Geistinger partial charges to the ligand .

- Analysis : Evaluate binding affinities (ΔG values) and interaction types (e.g., hydrogen bonds, pi-alkyl interactions). For reference, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine showed ΔG = -7.5 kcal/mol with DNA .

Q. What strategies resolve contradictions in crystallographic data for piperazine derivatives, such as disordered silyl groups?

- Methodology :

- Refinement : Use SHELXL’s PART and SUMP instructions to model disorder. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Validation : Cross-check with Hirshfeld surface analysis and residual density plots. For example, piperazine sulfonamides required iterative refinement to resolve meta-/para-substitution ambiguities .

Q. How do electronic effects of trimethylsilyl groups influence the reactivity of this compound in catalysis or drug design?

- Methodology :

- Computational studies : Perform DFT calculations (e.g., Spartan06) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Experimental validation : Compare reaction rates with non-silylated analogs. For instance, electron-withdrawing groups (EWGs) on piperazine sulfonamides enhanced DPP-IV inhibition by 30% compared to EDGs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.